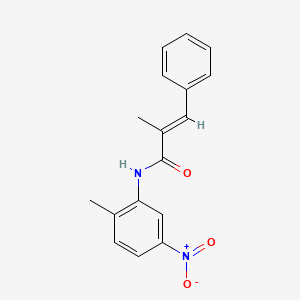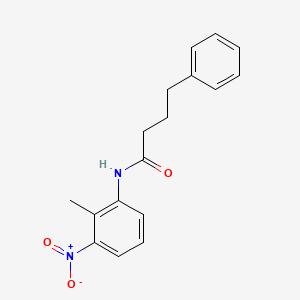
4-(4-ethoxyphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole, commonly known as EPTT, is a triazole compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTT belongs to the family of triazoles, which are known for their unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of EPTT is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and disrupt cellular pathways. EPTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, EPTT has been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane integrity and inhibiting protein synthesis.
Biochemical and Physiological Effects:
EPTT has been shown to have both biochemical and physiological effects. Biochemically, EPTT has been shown to inhibit the activity of certain enzymes, including tyrosinase and α-glucosidase. Additionally, EPTT has been shown to inhibit the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases. Physiologically, EPTT has been shown to exhibit anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPTT in lab experiments is its potent biological activity, which makes it a useful tool for investigating various cellular pathways and disease mechanisms. Additionally, EPTT is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using EPTT in lab experiments is its potential toxicity, which can make it difficult to work with at high concentrations.
Orientations Futures
There are several future directions for research involving EPTT. One potential area of investigation is the development of EPTT-based drugs for the treatment of various diseases, including cancer and fungal infections. Additionally, EPTT could be further studied for its potential use as a herbicide in agriculture. Furthermore, EPTT could be explored for its ability to act as a corrosion inhibitor in material science. Finally, more research is needed to fully understand the mechanism of action of EPTT and its potential applications in various fields.
In conclusion, EPTT is a triazole compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTT has been shown to exhibit potent biological activity and has been investigated for its potential use in medicinal chemistry, agriculture, and material science. While there are still many questions to be answered about the mechanism of action and future applications of EPTT, it is clear that this compound has the potential to be a valuable tool for researchers in a variety of fields.
Méthodes De Synthèse
EPTT can be synthesized through a variety of methods, including the reaction of 4-ethoxybenzaldehyde, thioacetic acid, and phenylhydrazine in the presence of a catalyst. Another method involves the reaction of 4-ethoxyphenyl isothiocyanate and phenylhydrazine. The synthesis of EPTT is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield of pure product.
Applications De Recherche Scientifique
EPTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, EPTT has been shown to exhibit potent antitumor, antifungal, and antibacterial activities. EPTT has also been investigated for its potential use as a herbicide in agriculture. Additionally, EPTT has been studied for its ability to act as a corrosion inhibitor in material science.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-3-ethylsulfanyl-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-22-16-12-10-15(11-13-16)21-17(14-8-6-5-7-9-14)19-20-18(21)23-4-2/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVOLJPMPWICEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-3-(ethylsulfanyl)-5-phenyl-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)




![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)



